5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine
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Overview
Description
5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and an azetidine ring linked to a pyridine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine intermediate, which is then coupled with the pyrimidine ring. The key steps include:
Formation of the Azetidine Intermediate: This can be achieved by reacting a suitable azetidine precursor with pyridine-4-ol under basic conditions to form the pyridin-4-yloxyazetidine.
Coupling with Pyrimidine: The azetidine intermediate is then reacted with a pyrimidine derivative, such as 5-ethylpyrimidine, under conditions that facilitate the formation of the desired product. This often involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrimidine and pyridine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity. The azetidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine: Lacks the ethyl group, which may affect its binding properties and biological activity.
5-Methyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different pharmacokinetic properties.
Uniqueness
The presence of the ethyl group in 5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine can influence its lipophilicity, binding affinity, and overall biological activity, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16N4O |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-ethyl-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H16N4O/c1-2-11-7-16-14(17-8-11)18-9-13(10-18)19-12-3-5-15-6-4-12/h3-8,13H,2,9-10H2,1H3 |
InChI Key |
VWSHUEKMTHGLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)OC3=CC=NC=C3 |
Origin of Product |
United States |
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